molecular formula C52H64N4O7 B608420 L458-BPyne CAS No. 1374647-07-0

L458-BPyne

Cat. No. B608420
CAS RN: 1374647-07-0
M. Wt: 857.1
InChI Key: NRKFVGLIZPQIHW-BDHQKZEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L458-BPyne is a γ-secretase modulator photoaffinity probe. It acts by identifying distinct allosteric binding sites on presenilin that can be exploited to reduce levels of pathogenic Aβ species.

Scientific Research Applications

γ-Secretase Modulation in Alzheimer's Disease

L458-BPyne, an active site-directed gamma-secretase inhibitor (GSI), plays a significant role in the study of Alzheimer's disease. Research has shown that L458 enhances the labeling of the N-terminal fragment of presenilin-1 (PS1-NTF) by E2012-BPyne, a photoaffinity probe. This finding suggests a level of cooperativity between the active site of γ-secretase and the modulatory binding site of certain GSMs (γ-secretase modulators), which are potential disease-modifying treatments for Alzheimer disease due to their ability to reduce the formation of neurotoxic β-amyloid peptides (Aβ42) implicated in the disease's pathogenesis (N. Pozdnyakov et al., 2013).

Genetic and Biochemical Studies

L458-BPyne's interactions have also been a subject of study in other genetic and biochemical contexts, such as the investigation of chromosome translocations in lymphoma and the regulation of gene expression. However, these studies do not directly implicate L458-BPyne in the processes but rather provide a broader context for its potential applications in molecular biology and biochemistry. For instance, the study of chromosome translocations in lymphoma and the regulation of gene expression in human CYP1A2 gene provide insights into the intricate mechanisms of genetic modulation and bioactivation, which are crucial in understanding diseases and developing therapeutic strategies. These areas, while not directly involving L458-BPyne, form an essential backdrop for its potential applications in biomedical research (U. Jaeger et al., 1993); (I. Chung & E. Bresnick, 1995).

properties

CAS RN

1374647-07-0

Product Name

L458-BPyne

Molecular Formula

C52H64N4O7

Molecular Weight

857.1

IUPAC Name

tert-butyl ((2S,3R,5R)-6-(((S)-1-((S)-3-(4-benzoylphenyl)-2-(hex-5-yn-1-ylamino)propanamido)-4-methyl-1-oxopentan-2-yl)amino)-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl)carbamate

InChI

InChI=1S/C52H64N4O7/c1-7-8-9-19-30-53-44(34-39-26-28-41(29-27-39)47(58)40-24-17-12-18-25-40)49(60)56-50(61)45(31-36(2)3)54-48(59)42(32-37-20-13-10-14-21-37)35-46(57)43(33-38-22-15-11-16-23-38)55-51(62)63-52(4,5)6/h1,10-18,20-29,36,42-46,53,57H,8-9,19,30-35H2,2-6H3,(H,54,59)(H,55,62)(H,56,60,61)/t42-,43+,44+,45+,46-/m1/s1

InChI Key

NRKFVGLIZPQIHW-BDHQKZEVSA-N

SMILES

O=C(OC(C)(C)C)N[C@H]([C@H](O)C[C@@H](CC1=CC=CC=C1)C(N[C@H](C(NC([C@@H](NCCCCC#C)CC2=CC=C(C(C3=CC=CC=C3)=O)C=C2)=O)=O)CC(C)C)=O)CC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L458-BPyne;  L458 BPyne;  L458BPyne; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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